Pyrazolethione, 3-12
Overview
Description
Pyrazolethione, 3-12 is a heterocyclic compound containing a pyrazole ring with a thione group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolethione, 3-12 typically involves the cyclization of hydrazine derivatives with carbonyl compounds. One common method is the reaction of hydrazine with α,β-unsaturated carbonyl compounds under acidic or basic conditions to form the pyrazole ring . The thione group can be introduced by reacting the pyrazole derivative with sulfur-containing reagents such as thiourea or Lawesson’s reagent .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The use of microwave-assisted synthesis and green chemistry approaches, such as solvent-free reactions and the use of eco-friendly catalysts, has also been explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Pyrazolethione, 3-12 undergoes various chemical reactions, including:
Reduction: The pyrazole ring can be reduced to pyrazoline derivatives using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Pyrazoline derivatives
Substitution: N-alkylated, N-acylated, and N-sulfonylated pyrazole derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: Investigated for its potential as an anti-inflammatory, anticancer, and neuroprotective agent.
Industry: Utilized in the development of agrochemicals, dyes, and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of pyrazolethione, 3-12 involves its interaction with various molecular targets and pathways. For example, it can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to anti-inflammatory effects . It can also induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Pyrazole: A five-membered ring with two adjacent nitrogen atoms, known for its diverse biological activities.
Thiazole: A five-membered ring containing both sulfur and nitrogen atoms, used in the synthesis of various pharmaceuticals.
Imidazole: A five-membered ring with two non-adjacent nitrogen atoms, widely used in medicinal chemistry.
Uniqueness of Pyrazolethione, 3-12
This compound is unique due to the presence of both a pyrazole ring and a thione group, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
5-methyl-2-phenyl-4-[(2,4,6-tribromophenyl)iminomethyl]-1H-pyrazole-3-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Br3N3S/c1-10-13(9-21-16-14(19)7-11(18)8-15(16)20)17(24)23(22-10)12-5-3-2-4-6-12/h2-9,22H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVPGPRQAKOBQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=S)N(N1)C2=CC=CC=C2)C=NC3=C(C=C(C=C3Br)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Br3N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.